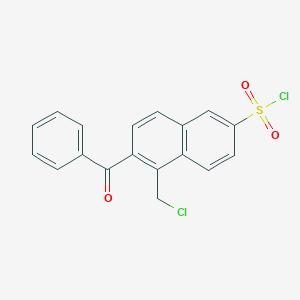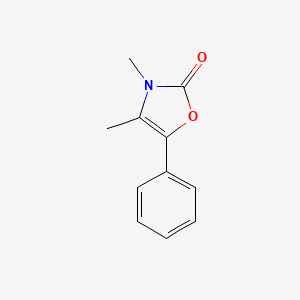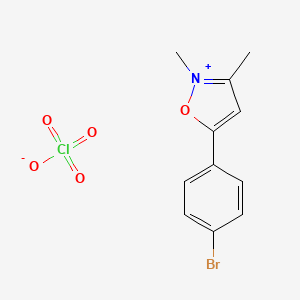![molecular formula C14H22Cl6Si2 B14639893 Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro- CAS No. 52057-53-1](/img/structure/B14639893.png)
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] is a complex organosilicon compound with the chemical formula C14H22Cl6Si2. This compound is characterized by its unique tricyclo[3.3.1.13,7]decane structure, which is a rigid, cage-like framework. The presence of trichlorosilane groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] typically involves the reaction of tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer chlorine atoms.
Substitution: The trichlorosilane groups can undergo substitution reactions with nucleophiles to form a variety of organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is explored for its potential in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to investigate its use in medical imaging and as a component in biocompatible materials.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] exerts its effects is primarily through its ability to form strong bonds with various substrates. The trichlorosilane groups can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in applications such as surface modification and adhesion promotion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane: A similar compound with a tricyclo[3.3.1.1(3,7)]decane structure but without the silane groups.
Tricyclo[3.3.1.1(3,7)]decan-1-amine: Another related compound with an amine group instead of silane.
Tricyclo[3.3.1.1(3,7)]decane, 2-nitro-: A nitro-substituted derivative of the tricyclo[3.3.1.1(3,7)]decane structure.
Uniqueness
What sets Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] apart from these similar compounds is the presence of trichlorosilane groups, which impart unique reactivity and functionality. This makes it particularly valuable in applications requiring strong adhesion and surface modification properties.
Propriétés
Numéro CAS |
52057-53-1 |
|---|---|
Formule moléculaire |
C14H22Cl6Si2 |
Poids moléculaire |
459.2 g/mol |
Nom IUPAC |
trichloro-[2-[3-(2-trichlorosilylethyl)-1-adamantyl]ethyl]silane |
InChI |
InChI=1S/C14H22Cl6Si2/c15-21(16,17)3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-22(18,19)20/h11-12H,1-10H2 |
Clé InChI |
FBAPGRJUUVOMGN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


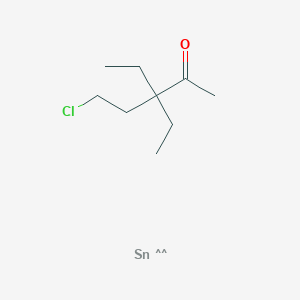
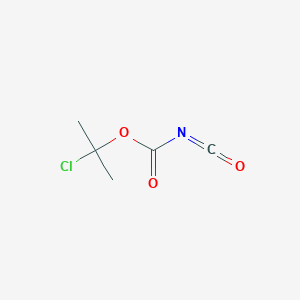
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
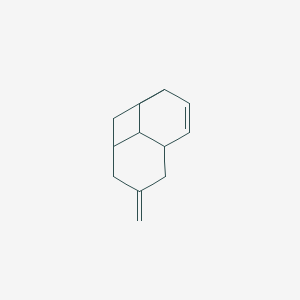
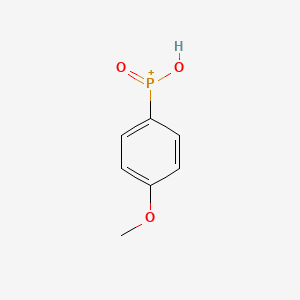

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
